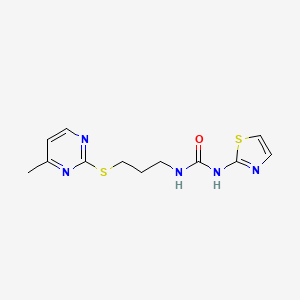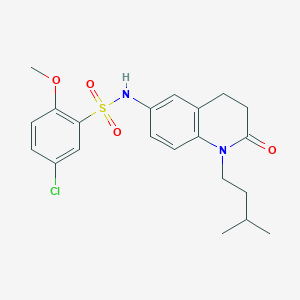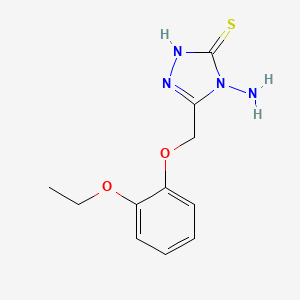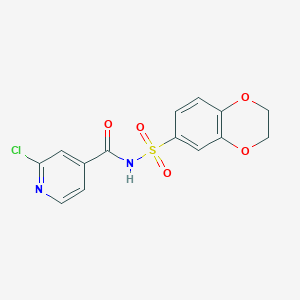
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea is a compound that belongs to the class of thiazolylurea derivatives. It has gained significant attention in scientific research due to its potential applications in various fields, including medicine, agriculture, and materials science.
Mecanismo De Acción
The mechanism of action of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea varies depending on its application. In medicine, it has been shown to inhibit the activity of various enzymes and proteins involved in tumor growth, viral replication, and bacterial cell wall synthesis. In agriculture, it acts as a photosystem II inhibitor, disrupting the photosynthetic process in plants. In materials science, it acts as a crosslinking agent, forming strong covalent bonds with other molecules.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea vary depending on its application. In medicine, it has been shown to induce apoptosis, inhibit cell proliferation, and modulate immune responses. In agriculture, it causes chlorosis, necrosis, and stunted growth in plants. In materials science, it enhances the mechanical and thermal properties of materials.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea in lab experiments include its high potency, selectivity, and versatility. It can be easily synthesized and modified to suit different applications. However, its limitations include its potential toxicity, environmental impact, and cost.
Direcciones Futuras
There are several future directions for the research and development of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea. In medicine, it could be further studied for its potential as a cancer immunotherapy agent or as a treatment for viral infections. In agriculture, it could be used to develop more effective and sustainable herbicides and plant growth regulators. In materials science, it could be used to create new materials with tailored properties for various applications. Additionally, more studies could be conducted to evaluate its safety and environmental impact.
Métodos De Síntesis
The synthesis of 1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea involves the reaction of 4-methyl-2-thiouracil with 3-bromo-1-chloropropane in the presence of potassium carbonate to form 3-(4-methyl-2-thioxo-1,3-thiazolidin-5-yl)propyl bromide. This intermediate is then reacted with N,N'-diisopropylcarbodiimide and 1-(2-aminothiazol-4-yl)urea to yield the final product.
Aplicaciones Científicas De Investigación
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea has been extensively studied for its potential applications in various fields. In medicine, it has been shown to exhibit antitumor, antiviral, and antimicrobial activities. In agriculture, it has been used as a herbicide and plant growth regulator. In materials science, it has been used as a building block for the synthesis of novel materials with unique properties.
Propiedades
IUPAC Name |
1-[3-(4-methylpyrimidin-2-yl)sulfanylpropyl]-3-(1,3-thiazol-2-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N5OS2/c1-9-3-5-14-11(16-9)19-7-2-4-13-10(18)17-12-15-6-8-20-12/h3,5-6,8H,2,4,7H2,1H3,(H2,13,15,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMAPVRJWWCQKPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)SCCCNC(=O)NC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N5OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-((4-Methylpyrimidin-2-yl)thio)propyl)-3-(thiazol-2-yl)urea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-({3-oxo-2-[3-oxo-3-(4-phenylpiperazin-1-yl)propyl]-2H,3H-imidazo[1,2-c]quinazolin-5-yl}sulfanyl)-N-[(oxolan-2-yl)methyl]acetamide](/img/structure/B2862930.png)
![1-{2-[5-chloro-3-methyl-1-(2-methylpropyl)-1H-pyrazol-4-yl]pyrrolidin-1-yl}prop-2-en-1-one](/img/structure/B2862931.png)


![N-[(4-methylphenyl)sulfonyl]-N-(4-phenoxyphenyl)glycine](/img/structure/B2862938.png)
![(2Z)-7-ethoxy-2-[(3-methylphenyl)imino]-2H-chromene-3-carboxamide](/img/structure/B2862940.png)

![rel-(4aS,7aS)-6-(tert-Butoxycarbonyl)hexahydropyrano[2,3-c]pyrrole-7a(2H)-carboxylic acid](/img/structure/B2862942.png)

![3-[[1-(5-Methyl-1,3,4-thiadiazol-2-yl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2862948.png)


![2-[6-(4-chlorophenyl)imidazo[2,1-b][1,3]thiazol-3-yl]-N-(4-methoxyphenyl)acetamide](/img/structure/B2862952.png)
![2-((5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)thio)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B2862953.png)